2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI)

Physicochemical property prediction Diastereomer differentiation Chromatographic method development

2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI), also named (4S,5R)-5-ethyl-4-isopropyloxazolidin-2-one, is a chiral, non-racemic 4,5-disubstituted oxazolidin-2-one (molecular formula C₈H₁₅NO₂, molecular weight 157.21 g/mol). The (4S,5R) configuration defines a cis relationship between the 4-isopropyl and 5-ethyl substituents on the heterocyclic ring, distinguishing it from its (4S,5S)-trans diastereomer (CAS 114744-95-5).

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 114744-99-9
Cat. No. B054331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI)
CAS114744-99-9
Synonyms2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI)
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1C(NC(=O)O1)C(C)C
InChIInChI=1S/C8H15NO2/c1-4-6-7(5(2)3)9-8(10)11-6/h5-7H,4H2,1-3H3,(H,9,10)/t6-,7+/m1/s1
InChIKeyYLSLYJVXEFAHBV-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI) (CAS 114744-99-9): Chiral Scaffold for Asymmetric Synthesis and Antibacterial Research


2-Oxazolidinone,5-ethyl-4-(1-methylethyl)-,(4S-cis)-(9CI), also named (4S,5R)-5-ethyl-4-isopropyloxazolidin-2-one, is a chiral, non-racemic 4,5-disubstituted oxazolidin-2-one (molecular formula C₈H₁₅NO₂, molecular weight 157.21 g/mol) . The (4S,5R) configuration defines a cis relationship between the 4-isopropyl and 5-ethyl substituents on the heterocyclic ring, distinguishing it from its (4S,5S)-trans diastereomer (CAS 114744-95-5) . This compound belongs to the broader class of Evans-type oxazolidinone chiral auxiliaries and is also structurally embedded within patents describing antibacterial oxazolidinone derivatives, although its specific bioactivity data remain largely unpublished [1][2].

Why Generic Substitution Cannot Be Assumed for (4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one


Substitution of this compound with its (4S,5S)-trans diastereomer or other oxazolidinone chiral auxiliaries such as (S)-4-isopropyl-2-oxazolidinone is not functionally equivalent. Published crystallographic and NMR studies on model 4,5-disubstituted oxazolidin-2-ones demonstrate that cis and trans diastereomers exhibit substantially different physical and spectral properties—including distinct TLC retention factors and ¹H NMR chemical shift patterns—due to altered ring conformations [1]. In chiral auxiliary applications, the switch from a cis-4,5-disubstituted scaffold to a mono-substituted 4-isopropyl analogue eliminates the C5 stereocenter, altering the enolate geometry and the resulting diastereofacial selectivity in asymmetric alkylation and aldol reactions [2]. Furthermore, patent disclosures specify that antibacterial activity within the oxazolidinone class depends on the specific substitution pattern, and simple substitution of one alkyl group for another at R2 (methyl, ethyl, isopropyl) yields compounds with distinct antimicrobial profiles [3]. These stereochemical and functional distinctions make generic interchange without validation scientifically unsound.

Quantitative Differentiation Evidence for (4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one (CAS 114744-99-9) vs. Closest Analogs


Calculated Physicochemical Property Differentiation: (4S,5R)-cis vs. (4S,5S)-trans Diastereomer

Computationally predicted physicochemical properties indicate measurable differences between the target (4S,5R)-cis compound and its (4S,5S)-trans diastereomer (CAS 114744-95-5). These differences, while calculated rather than experimentally measured, provide a basis for chromatographic separation and identity verification. No experimentally measured melting point, boiling point, or solubility data are available in the public domain for either diastereomer .

Physicochemical property prediction Diastereomer differentiation Chromatographic method development

Stereochemical Configuration Distinction: Cis-4,5-Disubstituted vs. Mono-Substituted Oxazolidinone Chiral Auxiliaries

In the broader class of oxazolidinone chiral auxiliaries, the presence of a C5 substituent in a cis relationship to the C4 stereodirecting group fundamentally alters the conformational landscape of the derived N-acyl enolate. Studies on the SuperQuat family of 5,5-disubstituted oxazolidin-2-ones demonstrate that the 4-isopropyl-5,5-dimethyl derivative provides diastereoselectivities as high as 97:3 dr in alkylation reactions, outperforming simpler 4-isopropyl analogues [1]. While the target compound bears a 5-ethyl substituent rather than 5,5-dimethyl, class-level inference suggests that the cis-4,5-disubstituted scaffold occupies a distinct stereochemical space from the widely used (S)-4-isopropyl-2-oxazolidinone (CAS 17016-83-0), which lacks the C5 stereocenter . No direct comparative alkylation or aldol data exist for the target compound.

Asymmetric synthesis Chiral auxiliary Diastereoselectivity Enolate geometry

Antibacterial Activity Class Membership: R2 = Ethyl vs. R2 = Methyl or Isopropyl Analogues

US Patent 7,390,825 B2 discloses substituted oxazolidinones of a specific formula wherein R2 is selected from methyl, ethyl, and isopropyl moieties, claiming these compounds as antibacterial agents [1]. The patent establishes that R2 identity (methyl vs. ethyl vs. isopropyl) is a critical determinant of antibacterial potency and spectrum. However, the patent does not provide individual MIC data for the specific R2 = ethyl, (4S,5R)-cis compound. The target compound CAS 114744-99-9 falls within the generic scope of this patent but its exact MIC values against specific bacterial strains are not publicly disclosed. This represents a class-level inference rather than a direct quantitative comparison.

Antibacterial Oxazolidinone antibiotic Gram-positive Structure-activity relationship

Diastereomeric Property Divergence: Cis vs. Trans Oxazolidin-2-ones — Class-Level Spectral and Chromatographic Evidence

Chudinov et al. (2007) synthesized and isolated model 4,5-disubstituted oxazolidin-2-one diastereomers bearing methyl groups at positions 4 and 5 in cis and trans orientations [1]. ¹H NMR spectroscopic data demonstrated that cis and trans diastereomers exhibit substantially different chemical shift patterns, and TLC analysis confirmed distinct retention factors (Rf values). X-ray crystallography and NOESY spectroscopy were used to unambiguously assign cis/trans configuration. Although the study used 4,5-dimethyl rather than 4-isopropyl-5-ethyl substituents, the class-level inference is that the target (4S,5R)-cis compound and its (4S,5S)-trans isomer (CAS 114744-95-5) will be analytically distinguishable by ¹H NMR and TLC, and will exhibit different physical properties (e.g., solubility, crystal packing) that affect purification and formulation.

Diastereomer separation NMR spectroscopy X-ray crystallography Chiral analysis

Procurement-Relevant Application Scenarios for (4S,5R)-5-Ethyl-4-isopropyloxazolidin-2-one Based on Available Evidence


Asymmetric Synthesis: Chiral Auxiliary Screening for Diastereoselective Enolate Alkylation

Based on class-level evidence from the SuperQuat oxazolidinone family, researchers designing asymmetric alkylation or aldol reactions who require a chiral auxiliary with a cis-4,5-disubstituted scaffold—as distinct from the standard 4-isopropyl Evans auxiliary—may prioritize this compound for screening. The C5 ethyl substituent provides a stereochemically defined environment that, while uncharacterized for this specific compound, could offer unique enolate geometries not accessible with 5-unsubstituted or 5,5-dimethyl analogues [1]. Users must empirically determine diastereoselectivity in their specific reaction system, as no published data exist for this auxiliary.

Antibacterial Drug Discovery: Oxazolidinone Lead Optimization with R2 = Ethyl Substitution

US Patent 7,390,825 B2 explicitly claims oxazolidinones with R2 = ethyl as antibacterial agents [2]. Medicinal chemistry teams pursuing novel oxazolidinone antibiotics may select this compound as a chiral building block or core scaffold for SAR exploration around the R2 = ethyl substitution, which the patent distinguishes from R2 = methyl and R2 = isopropyl series. The (4S,5R)-cis stereochemistry provides an additional stereochemical variable for optimization. Independent MIC determination against target pathogens is required, as patent-level data do not include strain-specific values for this individual compound.

Diastereomer Reference Standard for Chiral Analytical Method Development

Given the documented substantial differences in ¹H NMR spectra and TLC retention between cis and trans oxazolidinone diastereomers [3], this compound can serve as a reference standard for developing chiral HPLC or SFC methods to separate and quantify the (4S,5R)-cis isomer from the (4S,5S)-trans isomer (CAS 114744-95-5). This application is critical for quality control laboratories that need to verify the stereochemical purity of purchased material, especially when both diastereomers are commercially available and could be confused during procurement.

Chemical Biology: Epoxide Hydrolase Inhibitor Screening (Cautionary Scenario)

A BindingDB entry (BDBM129259) associated with US Patent 8,815,951 reports IC₅₀ values of 100 nM (human) and 50 nM (mouse) for epoxide hydrolase inhibition by an oxazolidinone-containing ligand [4]. However, the SMILES string for this entry (CCCCCCCNC(=O)NC1CCCCC1) does NOT correspond to CAS 114744-99-9, indicating that this activity data belongs to a different chemical series. This scenario is included here as a cautionary note: users should not attribute epoxide hydrolase inhibitory activity to CAS 114744-99-9 based on this database entry, and should independently verify any target engagement hypotheses.

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